2,5-Diazabicyclo[4.1.0]heptane
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Overview
Description
2,5-Diazabicyclo[4.1.0]heptane is a heterocyclic compound with the molecular formula C5H10N2. It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da .
Synthesis Analysis
The synthesis of this compound, substituted on nitrogen, has been achieved by the reaction of the disodium or dipotassium salt of cis-1,2-(arenesulfonamido)cyclopropane with ethylene bromide . Another study reported a photoinduced decarbonylative rearrangement of diazabicyclo[2.2.2]octenone in the facile synthesis of a functionalized diazabicyclo[4.1.0]heptene skeleton .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring fused onto a piperazine ring . The 1H magnetic resonance spectrum demonstrated that this bicyclic system exists as a mixture of interconverting enantiomeric half-chair conformers .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 41.8±3.0 kJ/mol and a flash point of 85.3±10.2 °C. The index of refraction is 1.484, and it has a molar refractivity of 27.8±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Structure
2,5-Diazabicyclo[4.1.0]heptane (DBH) is notably used in medicinal chemistry and pharmaceutical research. Beinat et al. (2013) developed a practical synthesis method for DBH, highlighting its extensive application in these fields (Beinat, C., Banister, S., McErlean, C., & Kassiou, M., 2013). Majchrzak et al. (1983) achieved the synthesis of a new heterocyclic system of this compound, substituted on nitrogen, elucidating its structural properties (Majchrzak, M., Kotelko, A., & Lambert, J. B., 1983).
Crystallographic and Conformational Analysis
Britvin and Rumyantsev (2017) characterized the molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring for the first time, providing insight into its crystallographic properties (Britvin, S., & Rumyantsev, A., 2017).
Pharmacological Applications
Taylor et al. (2010) described 2,5-diazabicyclo[4.1.0]heptanes as modified piperazine analogues and synthesized an analogue of the antibacterial Ciprofloxacin, demonstrating similar antibacterial activity to the parent drug (Taylor, R., Twin, H., Wen, W.-Y., Mallot, R. J., Lough, A., Gray-Owen, S., & Batey, R., 2010).
Synthesis of Derivatives and Analogs
The synthesis of DBH derivatives has been a focus in chemical research, with Yakovlev et al. (2000) proposing a new method for synthesizing substituted DBHs (Yakovlev, M., Lobanov, P. S., & Potekhin, A. A., 2000). Additionally, Laskar et al. (2018) synthesized Michael adducts of 2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrenes, showing significant antiproliferative activity against human cervical cancer cell lines (Laskar, S., Sánchez-Sánchez, L., Flores, S. M., López-Muñoz, H., Escobar-Sánchez, M. L., López-Ortíz, M., Hernández-Rodríguez, M., & Regla, I., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used as a general piperazine surrogate , suggesting that it may interact with biological targets in a similar manner to piperazine-based compounds. Piperazines are found in a wide range of pharmaceutical substances and biologically active molecules .
Mode of Action
It is known that the compound is a modified piperazine analogue, in which a cyclopropane ring is fused onto a piperazine ring . This structural modification may influence the compound’s interaction with its targets.
Pharmacokinetics
It is known that the compound’s basicity is lower than that of corresponding piperazine compounds due to the electron-withdrawing character of the adjacent cyclopropane rings . This could potentially influence the compound’s bioavailability.
Result of Action
An analogue of the fluoroquinolone antibacterial ciprofloxacin, which incorporates the 2,5-diazabicyclo[410]heptane core, was demonstrated to have similar antibacterial activity to the parent drug Ciprofloxacin .
Action Environment
It is known that the compound’s basicity is influenced by the electron-withdrawing character of the adjacent cyclopropane rings , which could potentially be affected by environmental conditions such as pH.
Properties
IUPAC Name |
2,5-diazabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-7-5-3-4(5)6-1/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFKWIFQISXKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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